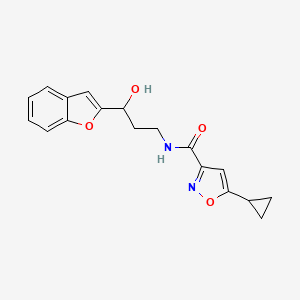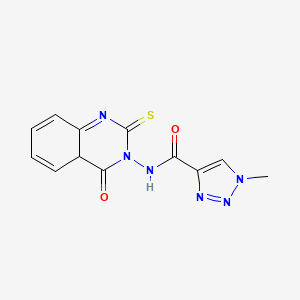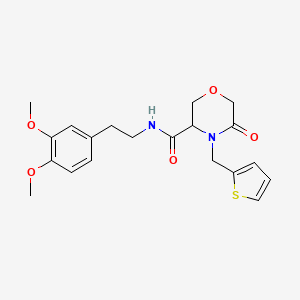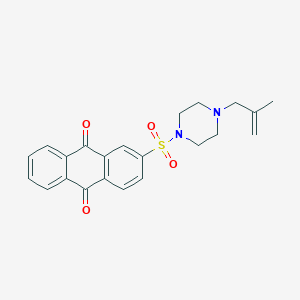![molecular formula C20H17N3O6 B2900254 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate CAS No. 477870-33-0](/img/structure/B2900254.png)
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate, also known as DMMP, is a synthetic molecule that has been used for various scientific applications in research laboratories. It is a colorless, non-volatile compound that is soluble in a variety of organic solvents. DMMP has been studied for its ability to act as an inhibitor of certain enzymes, and its potential to be used as a building block for various pharmaceuticals and drugs.
Wirkmechanismus
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate is not completely understood. It is thought to act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate in lab experiments is its low cost and easy availability. In addition, it is a relatively stable compound and can be stored at room temperature. However, this compound is not suitable for use in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate has potential to be used as a building block for various pharmaceuticals and drugs. It could also be used as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain. In addition, further research could be done on the mechanism of action of this compound, as well as its potential for use in cancer treatments. Finally, further studies could be conducted to explore the potential of this compound as a reagent for the synthesis of various compounds, such as peptides, nucleosides, and heterocycles.
Synthesemethoden
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate is synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with a mixture of 4-(dimethoxymethyl)pyrimidine and sodium hydroxide. The reaction is conducted in an organic solvent such as DMSO, and is typically carried out at room temperature. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain. It has also been studied for its potential to be used as a building block for various pharmaceuticals and drugs. In addition, this compound has been used as a reagent in the synthesis of various compounds, such as peptides, nucleosides, and heterocycles.
Eigenschaften
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-27-20(28-2)17-11-12-21-18(22-17)13-5-9-16(10-6-13)29-19(24)14-3-7-15(8-4-14)23(25)26/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZKWXMHTYUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2900173.png)
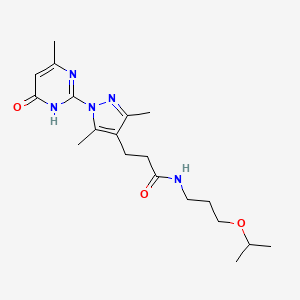
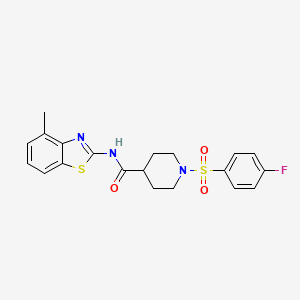
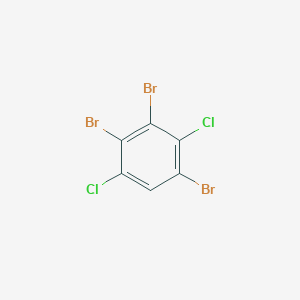

![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)
![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)
